3-(4-Amino-phenoxy)-5-phenoxy-phenylamine
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Overview
Description
3-(4-aminophenoxy)-5-phenoxyaniline is an aromatic diamine compound that features both aminophenoxy and phenoxyaniline groups. This compound is of significant interest in the field of polymer chemistry due to its potential applications in the synthesis of high-performance polymers, such as polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenoxy)-5-phenoxyaniline typically involves a multi-step process. One common method includes the following steps:
Nucleophilic Substitution Reaction: The initial step involves the nucleophilic substitution of a halogenated aromatic compound with an aminophenoxy group. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylacetamide (DMAc).
Reduction Reaction: The intermediate product is then subjected to a reduction reaction to introduce the amino group. This can be achieved using reducing agents such as hydrazine and palladium on carbon (Pd/C) in ethanol.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and reagents is carefully considered to minimize environmental impact and ensure compliance with safety regulations.
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenoxy)-5-phenoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrazine or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrazine and Pd/C in ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of amino groups.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(4-aminophenoxy)-5-phenoxyaniline has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of polyimides, which are high-performance polymers with applications in aerospace, electronics, and automotive industries.
Biological Research: Investigated for its potential use in the development of bioactive compounds with antimicrobial and anticancer properties.
Material Science: Utilized in the preparation of advanced materials with enhanced thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 3-(4-aminophenoxy)-5-phenoxyaniline in polymer synthesis involves the formation of strong covalent bonds between the amino groups and the anhydride or dianhydride groups of the polymer precursors. This results in the formation of polyimide chains with high thermal stability and mechanical strength. In biological applications, the compound’s mechanism of action may involve interactions with cellular targets, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-aminophenoxy)-phthalonitrile: Another aromatic diamine used in the synthesis of polyimides.
10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: A compound with similar structural features used in high-performance polymer synthesis.
Uniqueness
3-(4-aminophenoxy)-5-phenoxyaniline is unique due to its specific combination of aminophenoxy and phenoxyaniline groups, which impart distinct properties to the resulting polymers. This compound offers a balance of solubility, thermal stability, and mechanical strength, making it a valuable monomer for advanced polymer applications.
Properties
Molecular Formula |
C18H16N2O2 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-(4-aminophenoxy)-5-phenoxyaniline |
InChI |
InChI=1S/C18H16N2O2/c19-13-6-8-16(9-7-13)22-18-11-14(20)10-17(12-18)21-15-4-2-1-3-5-15/h1-12H,19-20H2 |
InChI Key |
LPEBHNULBIWCHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)N)OC3=CC=C(C=C3)N |
Origin of Product |
United States |
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